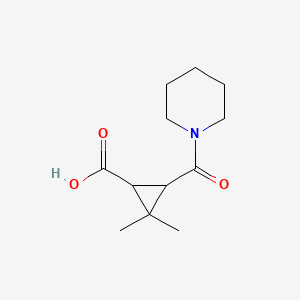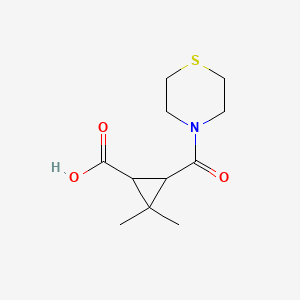![molecular formula C20H29N3O6 B1326874 [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-70-6](/img/structure/B1326874.png)
[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is known as [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid . It has a complex structure with several functional groups, including a piperazine ring, a tert-butoxycarbonyl group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also has a tert-butoxycarbonyl group attached to one of the nitrogen atoms in the piperazine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 244.29 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : This compound and its derivatives, like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized and characterized through techniques like FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. The crystal structures often exhibit unique features like two-dimensional zig-zag architecture or strong hydrogen bonds, contributing to their distinctive properties (Kulkarni et al., 2016).
Molecular Structure Analysis : Detailed molecular structure analysis, including X-ray diffraction studies and Hirshfeld surface analysis, has been performed on these compounds, revealing insights into their intermolecular interactions and packing (Mamat et al., 2012).
Biological Evaluation
Antimicrobial Activities : Some derivatives have been evaluated for their antibacterial and antifungal activities, showing moderate activity against various microorganisms. This indicates potential for further exploration in pharmaceutical applications (Kulkarni et al., 2016).
Antimycobacterial Activity : Novel derivatives, such as piperazine derivatives with different substituents, have been synthesized and screened for antimycobacterial activity. Some compounds have shown promising results against strains like M. tuberculosis, indicating potential therapeutic applications (Goněc et al., 2017).
Anticonvulsant Properties : Certain acetamide derivatives of the compound have been synthesized and shown anticonvulsant properties. This suggests possible applications in the treatment of epilepsy and related disorders (Kamiński et al., 2011).
Antihelminthic Activity : Piperazine derivatives of this compound have been tested for antihelminthic activity, with some showing higher efficacy than standard treatments like albendazole. This highlights their potential use in treating parasitic worm infections (Mavrova et al., 2006).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. This is a complex field of study and the identification of the targets of new compounds often requires extensive research .
Mode of Action
It is likely that it interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
It is known that the compound can act as a heterobifunctional crosslinker, which is useful for the development of protac degraders for targeted protein degradation .
Pharmacokinetics
It is known that the compound has a molecular weight of 42853 , which may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H301, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .
Análisis Bioquímico
Biochemical Properties
[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of cellular energy.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to changes in gene expression. Additionally, it can inhibit or activate enzymes involved in critical biochemical pathways, thereby modulating their activity and the overall cellular response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in cellular processes, such as prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various biomolecules . For example, it can influence the metabolic flux of amino acids, leading to changes in the levels of specific metabolites. Additionally, it can affect the activity of enzymes involved in energy production, thereby modulating cellular energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . It is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization to target sites within the cell. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it influences energy metabolism, or to the nucleus, where it affects gene expression. The precise localization of the compound within the cell determines its specific biochemical and cellular effects.
Propiedades
IUPAC Name |
2-(4-methoxy-N-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O6/c1-20(2,3)29-19(27)22-11-9-21(10-12-22)17(24)13-23(14-18(25)26)15-5-7-16(28-4)8-6-15/h5-8H,9-14H2,1-4H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXAAHQVOGNGJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326796.png)
![2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1326800.png)



![2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326811.png)
![2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B1326814.png)
![[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326819.png)
![((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid](/img/structure/B1326821.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326822.png)
![((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1326826.png)
![[(4-Methoxyphenyl)(2-oxo-2-{[2-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid](/img/structure/B1326838.png)